1-(Naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
1-(Naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
YS 49 inhibits Ang II-stimulated proliferation of VSMCs via induction of HO-1.IC50 value:Target: HO-1YS-49 is a novel positive inotropic isoquinoline compound. YS-49 has potential as a therapeutic strategy for the pathogenesis of Ang II-related vascular diseases such as hypertension and atherosclerosis, via the induction of HO-1 gene activity. YS-49 induced HO-1 protein production in a dose-and time-dependent manner in VSMCs. Treatment with YS-49 significantly and dose-dependently inhibited Ang II-induced VSMC proliferation, ROS production, and phosphorylation of JNK, but not P38 MAP kinase or ERK1/2.YS-49(32.8 microM) exhibited much stronger inhibitory effects on TXA(2) formation. The higher inhibitory potencies of YS-49 (IC(50): 3.3microM) than higenamine (IC(50): 140 microM) on AA induced rat platelet aggregation was presumed to be the result of low inhibitory effect of higenamine than YS-49 on TXA(2) production from AA. The oral administration of YS-49 (50 mg/kg) increased the recovery rates from the acute thrombotic challenge in mice and lowered the weight of thrombus formed inside the AV shunt tube in rats.
Brand Name:
Vulcanchem
CAS No.:
132836-42-1
VCID:
VC0002543
InChI:
InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H
SMILES:
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br
Molecular Formula:
C20H20BrNO2
Molecular Weight:
386.3 g/mol
1-(Naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
CAS No.: 132836-42-1
Inhibitors
VCID: VC0002543
Molecular Formula: C20H20BrNO2
Molecular Weight: 386.3 g/mol
CAS No. | 132836-42-1 |
---|---|
Product Name | 1-(Naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide |
Molecular Formula | C20H20BrNO2 |
Molecular Weight | 386.3 g/mol |
IUPAC Name | 1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
Standard InChI | InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H |
Standard InChIKey | JXFRKNGQHAAJKY-UHFFFAOYSA-N |
SMILES | C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
Canonical SMILES | C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
Appearance | Solid powder |
Description | YS 49 inhibits Ang II-stimulated proliferation of VSMCs via induction of HO-1.IC50 value:Target: HO-1YS-49 is a novel positive inotropic isoquinoline compound. YS-49 has potential as a therapeutic strategy for the pathogenesis of Ang II-related vascular diseases such as hypertension and atherosclerosis, via the induction of HO-1 gene activity. YS-49 induced HO-1 protein production in a dose-and time-dependent manner in VSMCs. Treatment with YS-49 significantly and dose-dependently inhibited Ang II-induced VSMC proliferation, ROS production, and phosphorylation of JNK, but not P38 MAP kinase or ERK1/2.YS-49(32.8 microM) exhibited much stronger inhibitory effects on TXA(2) formation. The higher inhibitory potencies of YS-49 (IC(50): 3.3microM) than higenamine (IC(50): 140 microM) on AA induced rat platelet aggregation was presumed to be the result of low inhibitory effect of higenamine than YS-49 on TXA(2) production from AA. The oral administration of YS-49 (50 mg/kg) increased the recovery rates from the acute thrombotic challenge in mice and lowered the weight of thrombus formed inside the AV shunt tube in rats. |
Synonyms | 1-alpha-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline CKD 712 CKD-712 CKD712 YS 49 YS-49 YS49 compound |
Reference | 1:YS 49, 1-(alpha-naphtylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, regulates angiotensin II-stimulated ROS production, JNK phosphorylation and vascular smooth muscle cell proliferation via the induction of heme oxygenase-1. Sun JJ, Kim HJ, Seo HG, Lee JH, Yun-Choi HS, Chang KC.Life Sci. 2008 Mar 12;82(11-12):600-7. doi: 10.1016/j.lfs.2007.12.015. Epub 2007 Dec 26. PMID: 18262205 2:Effects of higenamine and its 1-naphthyl analogs, YS-49 and YS-51, on platelet TXA2 synthesis and aggregation. Pyo MK, Kim JM, Jin JL, Chang KC, Lee DH, Yun-Choi HS.Thromb Res. 2007;120(1):81-6. Epub 2006 Oct 3. PMID: 17020781 3:Effects of two tetrahydroisoquinolines (YS-49 and YS-51) on experimental disseminated intravascular coagulation induced by lipopolysaccharide in rats. Pyo MK, Yun-Choi HS, Chang KC, Lee DH.Arzneimittelforschung. 2004;54(11):705-10. PMID: 15612611 |
PubChem Compound | 10249534 |
Last Modified | Nov 11 2021 |
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